molecular formula C8H11ClN2 B1218462 1,2,3,4-Tetrahydrophthalazine hydrochloride CAS No. 60789-87-9

1,2,3,4-Tetrahydrophthalazine hydrochloride

Cat. No. B1218462
CAS RN: 60789-87-9
M. Wt: 170.64 g/mol
InChI Key: DSMOOKAFQXDFFL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydrophthalazine derivatives is often achieved through innovative methods aimed at improving yield and selectivity. For instance, a three-step synthesis pathway for 4-substituted chlorophthalazines has been described, utilizing N,N-dimethylaminophthalimide to direct the selective monoaddition of organometallic reagents. This pathway facilitates the creation of chlorophthalazines via reaction with hydrazine, followed by chlorination (Nguyen et al., 2012). Additionally, regiocontrolled and stereoselective syntheses of tetrahydrophthalazine derivatives have been accomplished using radical cyclizations, highlighting a novel approach to accessing these compounds with high yields and diastereoselectivities (Zhang et al., 2018).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydrophthalazine derivatives often exhibits significant conformational characteristics that influence their chemical reactivity and potential applications. X-ray diffraction studies have been pivotal in understanding these structural nuances, providing insights into the conformation and arrangement of atoms within the molecules (Rao et al., 2012).

Chemical Reactions and Properties

1,2,3,4-Tetrahydrophthalazine hydrochloride is involved in a variety of chemical reactions, indicating its versatility as a reactant. The compound's reactivity is illustrated through its participation in cycloaddition reactions, which offer efficient pathways to synthesize tetrazines under mild conditions, showcasing its utility in constructing biologically relevant molecules (Xu et al., 2018).

Scientific Research Applications

Synthesis and Chemical Properties

1,2,3,4-Tetrahydrophthalazine hydrochloride derivatives demonstrate significant potential in pharmaceutical research. A novel approach for their synthesis offers high yields and high diastereoselectivities, expanding their usability in drug development. This synthesis method provides a new route to 1,4-diamines, crucial for various applications (Zhang et al., 2018).

Another study explores the synthesis of tetrahydrophthalazine and phthalamide derivatives using a palladium-catalyzed carbonylation process. This process is significant for its versatility in producing various derivatives with potential pharmaceutical applications (Marosvölgyi-Haskó et al., 2011).

Applications in Drug Synthesis

This compound plays a role in the synthesis of antidepressants. An improved industrial process for synthesizing sertraline hydrochloride, a potent antidepressant, involves using tetrahydrophthalazine derivatives as intermediates. This process highlights the compound's utility in creating effective pharmaceutical ingredients (Vukics et al., 2002).

Antimicrobial Applications

The derivatives of 1,2,3,4-Tetrahydrophthalazine have been synthesized and evaluated for their antimicrobial properties. This research underlines the compound's potential in creating new antibacterial agents, showcasing its versatility in medical applications (Kadhim et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1,2,3,4-tetrahydrophthalazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2.ClH/c1-2-4-8-6-10-9-5-7(8)3-1;/h1-4,9-10H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMOOKAFQXDFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CNN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13152-89-1 (Parent)
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060789879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30209620
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60789-87-9
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060789879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169891
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169891
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalazine, 1,2,3,4-tetrahydro-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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